1,3-Difluoro-2-propanol 1,3-Difluoro-2-propanol
Brand Name: Vulcanchem
CAS No.: 453-13-4
VCID: VC21136320
InChI: InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2
SMILES: C(C(CF)O)F
Molecular Formula: C3H6F2O
Molecular Weight: 96.08 g/mol

1,3-Difluoro-2-propanol

CAS No.: 453-13-4

Cat. No.: VC21136320

Molecular Formula: C3H6F2O

Molecular Weight: 96.08 g/mol

* For research use only. Not for human or veterinary use.

1,3-Difluoro-2-propanol - 453-13-4

Specification

CAS No. 453-13-4
Molecular Formula C3H6F2O
Molecular Weight 96.08 g/mol
IUPAC Name 1,3-difluoropropan-2-ol
Standard InChI InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2
Standard InChI Key PVDLUGWWIOGCNH-UHFFFAOYSA-N
SMILES C(C(CF)O)F
Canonical SMILES C(C(CF)O)F

Introduction

Physical and Chemical Properties

1,3-Difluoro-2-propanol (C₃H₆F₂O) is a colorless liquid with a distinct odor. It features a hydroxyl group (-OH) at the second carbon position and two fluorine atoms at the first and third carbon positions of the propane chain.

Basic Identifiers and Properties

PropertyValue
CAS Registry Number453-13-4
Molecular FormulaC₃H₆F₂O
Molecular Weight96.08 g/mol
IUPAC Name1,3-difluoropropan-2-ol
Other Names1,3-Difluoroisopropanol; 2-Propanol, 1,3-difluoro-
Physical StateLiquid
Boiling Point54-55°C at 34 mmHg
Refractive Indexn20/D 1.373
Density1.24 g/cm³ at 25°C
Flash Point42°C

Structural Identifiers

IdentifierValue
InChIInChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2
InChI KeyPVDLUGWWIOGCNH-UHFFFAOYSA-N
Canonical SMILESC(C(CF)O)F

Thermodynamic Data

The National Institute of Standards and Technology (NIST) provides thermodynamic data for 1,3-Difluoro-2-propanol, including its reduced pressure boiling point:

Temperature (K)Pressure (bar)Reference
327.70.045Weast and Grasselli, 1989

Biochemical Mechanism of Action

1,3-Difluoro-2-propanol exhibits significant toxicological effects through its interference with critical metabolic pathways.

Primary Target

The primary biochemical target of 1,3-Difluoro-2-propanol is the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle), a central metabolic pathway critical for energy production in aerobic organisms.

Mode of Action

1,3-Difluoro-2-propanol functions as a metabolic poison by disrupting the citric acid cycle, leading to a cascade of metabolic disturbances. The compound is metabolized in the body to form metabolites that interfere with key enzymes in the cycle, particularly aconitase, which is responsible for the conversion of citrate to isocitrate.

Metabolic Pathway Disruption

The disruption of the citric acid cycle by 1,3-Difluoro-2-propanol results in several critical consequences:

  • Decreased ATP production

  • Accumulation of citrate in tissues

  • Cellular energy depletion

  • Metabolic acidosis

  • Potential cell death

Biochemical Toxicology

Research into the toxicological profile of 1,3-Difluoro-2-propanol has revealed detailed insights into its metabolism and mechanisms of toxicity.

Metabolic Transformation

Feldwick et al. (1998) conducted seminal research on the biochemical toxicology of 1,3-Difluoro-2-propanol, demonstrating its metabolic pathway:

  • Initial conversion to 1,3-difluoroacetone via NAD⁺-dependent alcohol dehydrogenase

  • Further metabolism to (-)-erythrofluorocitrate, a potent inhibitor of aconitate hydratase

  • Release of free fluoride ions

The study found that administration of 1,3-Difluoro-2-propanol (100 mg/kg body weight) to rats resulted in accumulation of citrate in the kidney after a 3-hour lag phase .

Enzymatic Mechanisms

The conversion of 1,3-Difluoro-2-propanol to 1,3-difluoroacetone is catalyzed by NAD⁺-dependent alcohol dehydrogenase, while the defluorination process was attributed to microsomal monooxygenase activity. This enzyme activity could be induced by phenobarbitone and inhibited by piperonyl butoxide .

Comparative Toxicity

1,3-Difluoro-2-propanol exhibits toxicological properties similar to sodium fluoroacetate (Compound 1080), a well-known metabolic poison. Both compounds ultimately disrupt the citric acid cycle through the formation of fluorocitrate, leading to energy depletion and cell death. This similarity has led to discussions about 1,3-Difluoro-2-propanol potentially replacing sodium fluoroacetate as a vertebrate pesticide .

Chemical Reactions and Interactions

1,3-Difluoro-2-propanol participates in various chemical reactions that are important for understanding its behavior in different contexts.

Reaction Thermochemistry

NIST data reveals specific reaction thermochemistry parameters for 1,3-Difluoro-2-propanol:

ReactionQuantityValueUnitsMethod
CN⁻ + C₃H₆F₂O = (CN⁻- C₃H₆F₂O)ΔᵣH°98.3kJ/molICR
CN⁻ + C₃H₆F₂O = (CN⁻- C₃H₆F₂O)ΔᵣS°109J/mol*KN/A
CN⁻ + C₃H₆F₂O = (CN⁻- C₃H₆F₂O)ΔᵣG°66.1kJ/molICR

These values were determined through gas phase switching reactions using thermochemical ladder methods .

Synthetic Transformations

1,3-Difluoro-2-propanol can undergo several important transformations:

  • Oxidation to 1,3-difluoroacetone

  • Reduction to 1,3-difluoropropane

  • Nucleophilic substitution reactions

  • Dehydration reactions

The oxidation to 1,3-difluoroacetone is particularly significant as it represents the first step in the metabolic activation pathway that leads to its toxic effects.

Research Applications

1,3-Difluoro-2-propanol has found applications in various research areas, demonstrating its value beyond its toxic properties.

Organic Synthesis

1,3-Difluoro-2-propanol serves as an important reagent in the synthesis of other fluorinated compounds:

  • Precursor for 1,3-difluoroacetone synthesis

  • Building block for fluorinated alcohols

  • Intermediate in the preparation of complex fluorinated organic compounds

Conformational Studies

Research by Bjarneson and Petersen (2004) used 1,3-Difluoro-2-propanol as a precursor in the synthesis of 1,3-difluoroacetone for conformational studies. Their research investigated the conformational equilibria of 1,3-difluoroacetone compared to other dihaloacetones using infrared spectroscopy and ab initio calculations .

Pesticide Applications

1,3-Difluoro-2-propanol is a major ingredient in the pesticide Gliftor, used as a vertebrate pesticide. Research has explored its potential as an alternative to sodium fluoroacetate (Compound 1080), evaluating its efficacy, environmental impact, and the availability of antidotes like 4-methylpyrazole .

Comparison with Similar Compounds

1,3-Difluoro-2-propanol shares structural and functional similarities with several other halogenated alcohols and compounds.

Comparison with Other Halogenated Propanols

CompoundStructural DifferencesToxic MechanismApplication Similarities
1,3-Dichloro-2-propanolContains chlorine instead of fluorine atomsHepatotoxic, induces lipid accumulation by inhibiting autophagy through AKT/mTOR/FOXO1 signaling Used in similar industrial applications
1-Chloro-3-fluoro-2-propanolContains one chlorine and one fluorine atomSimilar metabolic disruptionComponent in rodenticides
Sodium fluoroacetateSimpler structure (C₂HNaF₂O₂)Also disrupts citric acid cycle via fluorocitrate formationWell-established rodenticide (Compound 1080)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator